8-methoxy-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one
CAS No.:
Cat. No.: VC14992204
Molecular Formula: C16H12N4O4
Molecular Weight: 324.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12N4O4 |
|---|---|
| Molecular Weight | 324.29 g/mol |
| IUPAC Name | 8-methoxy-3-(2H-tetrazol-5-ylmethoxy)benzo[c]chromen-6-one |
| Standard InChI | InChI=1S/C16H12N4O4/c1-22-9-2-4-11-12-5-3-10(23-8-15-17-19-20-18-15)7-14(12)24-16(21)13(11)6-9/h2-7H,8H2,1H3,(H,17,18,19,20) |
| Standard InChI Key | LWAXEGXUBXVIMJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=NNN=N4)OC2=O |
Introduction
8-Methoxy-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the benzochromene class. It features a benzochromene core with a tetrazole moiety attached via a methoxy linkage. This compound is notable for its potential biological activities, particularly in medicinal chemistry, due to the presence of the tetrazole group, which can enhance binding affinity through hydrogen bonding and electrostatic interactions.
Synthesis and Optimization
The synthesis of 8-methoxy-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one typically involves multi-step organic synthesis techniques. The process can be optimized by adjusting reaction conditions such as temperature, solvent choice (e.g., dimethylformamide or dimethyl sulfoxide), and reaction time. Monitoring the reaction progress using thin-layer chromatography (TLC) is standard practice.
Biological Activities:
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The tetrazole group in the compound enhances its potential biological activity by participating in hydrogen bonding and electrostatic interactions, which can improve binding affinity to biological targets.
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Compounds with similar structures have shown diverse biological activities, including anti-inflammatory and anticancer properties.
Potential Applications:
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Medicinal Chemistry: The compound's unique structure makes it a promising candidate for drug development, particularly in areas where enhanced binding affinity is beneficial.
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Pharmacological Studies: Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-Methoxy-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one | Benzochromene core with tetrazole moiety | Potential therapeutic applications due to enhanced binding affinity |
| 4-Methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | Tetrahydrobenzo[c]chromene core with tetrazole group | Anti-inflammatory and anticancer activities |
| 8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | Benzazepine core with methoxy group | Various pharmacological activities, though specific details are less documented |
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